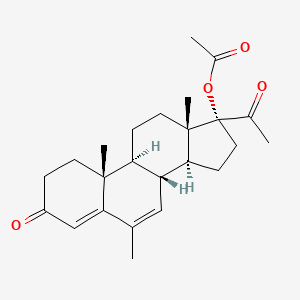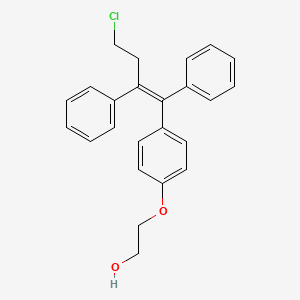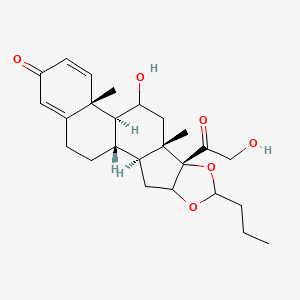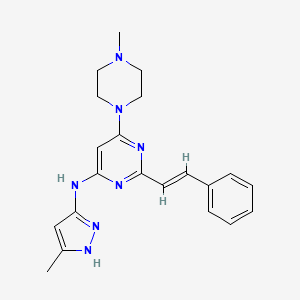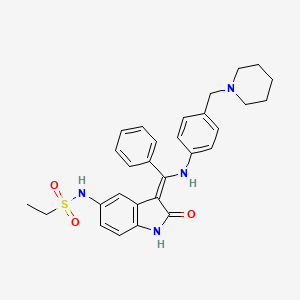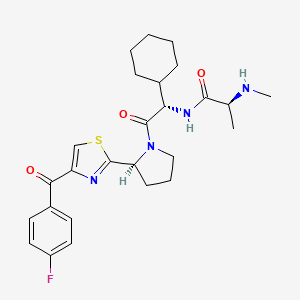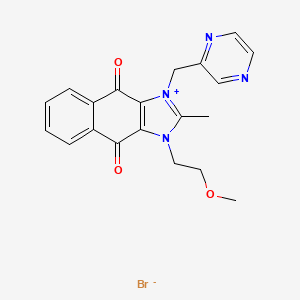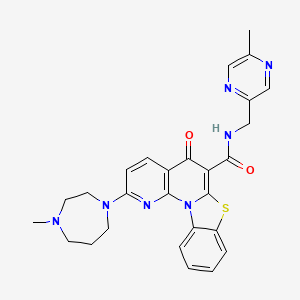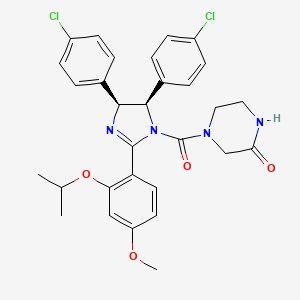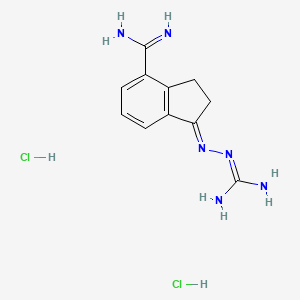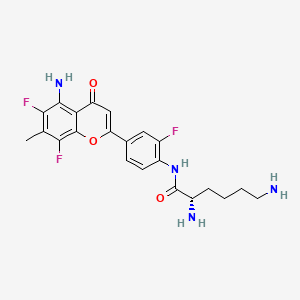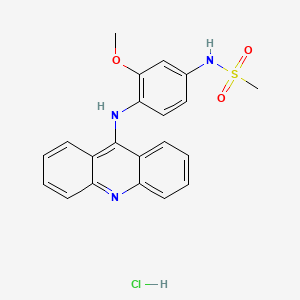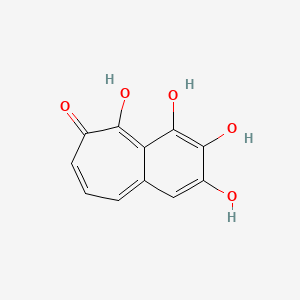
Purpurogalline
Overview
Description
Purpurogalline is a naturally occurring benzotropolone, known for its distinctive orange-red color. It is an aglycone natural product, meaning it is a non-sugar component of a glycoside. This compound is soluble in polar organic solvents but not in water. It is found in nutgalls and oak barks, where it exists as a glycoside called dryophantin .
Mechanism of Action
Target of Action
Purpurogallin, also known as 2,3,4,5-tetrahydroxybenzo7annulen-6-one or Purpurogallin, has been found to interact with several targets. It can inhibit 2-hydroxy and 4-hydroxyestradiol methylation by catechol-O-methyltransferase . It also potently and specifically inhibits the TLR1/TLR2 activation pathway . Furthermore, it has been identified to target ATP binding cassette subfamily G member 2 (ABCG2) .
Mode of Action
Purpurogallin interacts with its targets to bring about changes in cellular processes. For instance, it inhibits the methylation of 2-hydroxy and 4-hydroxyestradiol by catechol-O-methyltransferase . It also specifically inhibits the TLR1/TLR2 activation pathway . In the case of ABCG2, purpurogallin significantly reduces the drug efflux capacity of liver cancer cells .
Biochemical Pathways
Purpurogallin affects several biochemical pathways. It inhibits the activation of the TLR1/TLR2 pathway . . It also modulates the miR-124-3p/TRAF6/NF-κB pathway .
Pharmacokinetics
It is known that purpurogallin is a natural phenol compound derived from macleaya microcarpa (maxim) Fedde, which exerts particular antioxidant and anti-inflammatory capacities .
Result of Action
The action of purpurogallin results in several molecular and cellular effects. It transforms “M1” to “M2” polarization of BV2 cells, and abates HT-22 cell apoptosis . It enhances the neurological functions, alleviates brain edema, and decreases neuroinflammatory responses, and neuronal apoptosis in the brain lesions of MCAO mice . It also exhibits synergistic effects with 5-FU on liver cancer cells in vitro via targeting ABCG2 .
Action Environment
The action, efficacy, and stability of purpurogallin can be influenced by environmental factors. For instance, purpurogallin, a benzotropolone-containing natural compound, has been reported to exhibit numerous biological and pharmacological functions, such as antioxidant, anticancer, and anti-inflammatory effects . It is also linked with tolerance of low temperatures and desiccation, characteristic features of glacial environments . Furthermore, purpurogallin has been found to have a photoprotective activity, shielding the chloroplasts from the high irradiance characteristic of the GrIS surface ice environment during summer melt seasons .
Biochemical Analysis
Biochemical Properties
Purpurogallin has been found to interact with various enzymes and proteins. It can inhibit 2-hydroxy and 4-hydroxyestradiol methylation by catechol-O-methyltransferase . It also potently and specifically inhibits the TLR1/TLR2 activation pathway .
Cellular Effects
Purpurogallin has been shown to have significant effects on various types of cells and cellular processes. For instance, it exhibits anti-inflammatory properties by suppressing the phosphatidylinositol 3-kinase/Akt and mitogen-activated protein kinase signaling pathways in LPS-stimulated BV2 murine microglial cells .
Molecular Mechanism
At the molecular level, Purpurogallin exerts its effects through various mechanisms. It inhibits the activation of TLR1/TLR2, a key pathway in the immune response . It also inhibits the methylation of 2-hydroxy and 4-hydroxyestradiol by catechol-O-methyltransferase .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Purpurogallin are limited, it has been observed that the compound exhibits sustained activity over time. For instance, in studies with BV2 murine microglial cells, Purpurogallin showed sustained anti-inflammatory effects over a period of 75-120 minutes .
Dosage Effects in Animal Models
In animal models, Purpurogallin has been shown to exert its neuroinflammation effect through the dual effect of inhibiting IL-6 and TNF-α mRNA expression and reducing HMGB1 protein and mRNA expression . The effects were observed to be dose-dependent, with increased effects observed at higher dosages .
Metabolic Pathways
Purpurogallin is involved in several metabolic pathways. It has been shown to inhibit the activity of xanthine oxidase, a key enzyme in purine metabolism . It also affects the methylation of 2-hydroxy and 4-hydroxyestradiol, a process mediated by catechol-O-methyltransferase .
Preparation Methods
Purpurogalline can be synthesized through the oxidation of pyrogallol using sodium periodate . This method involves the reaction of pyrogallol with sodium periodate under controlled conditions to yield purpurogallin. Industrial production methods often employ enzymatic or metal catalysts, although these methods are not always economically feasible or environmentally friendly .
Chemical Reactions Analysis
Purpurogalline undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation to form purpurogallin quinone. It also participates in Diels-Alder reactions with various dienophiles, such as benzoquinone and maleic anhydride . Common reagents used in these reactions include oxidizing agents like sodium periodate and catalysts like copper complexes . Major products formed from these reactions include purpurogallin quinone and various cycloaddition products .
Scientific Research Applications
Purpurogalline has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying oxidation reactions and enzyme catalysis . In biology and medicine, purpurogallin exhibits antioxidant, anticancer, and anti-inflammatory properties . It has been shown to inhibit the activation of the TLR1/TLR2 pathway, which is involved in inflammatory responses . Additionally, purpurogallin is used in the food industry for its antioxidant properties, particularly in brewed beverages like coffee and tea .
Comparison with Similar Compounds
Purpurogalline is similar to other benzotropolone compounds, such as pyrogallol and catechol. it is unique in its ability to inhibit the TLR1/TLR2 pathway and its potent antioxidant properties . Other similar compounds include 3-methoxycatechol, which can be converted to purpurogallin using bacterial laccases . Pyrogallol, another related compound, is known for its autoxidation properties and is often used in studies of superoxide dismutase inhibition .
Properties
IUPAC Name |
2,3,4,5-tetrahydroxybenzo[7]annulen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c12-6-3-1-2-5-4-7(13)10(15)11(16)8(5)9(6)14/h1-4,13,15-16H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGFFVCWBZVLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205436 | |
| Record name | Purpurogallin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569-77-7 | |
| Record name | Purpurogallin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Purpurogallin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Purpurogallin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PURPUROGALLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3Z7U4N28P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


